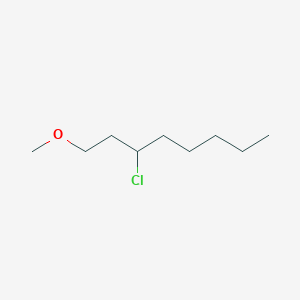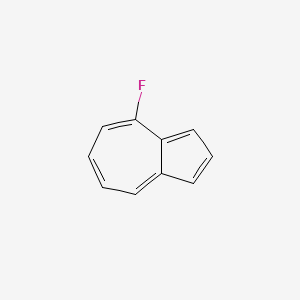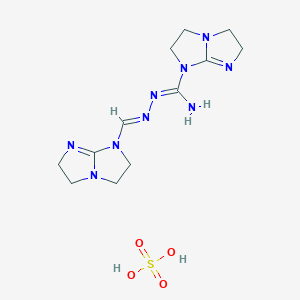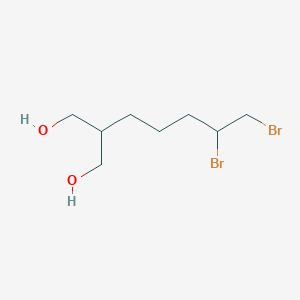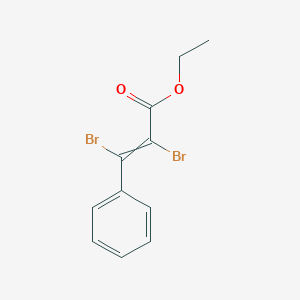
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- is a chemical compound with the molecular formula C11H10Br2O2 It is a derivative of cinnamic acid, where the propenoic acid moiety is substituted with two bromine atoms and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- typically involves the bromination of ethyl cinnamate. The reaction is carried out by treating ethyl cinnamate with bromine in an organic solvent such as carbon tetrachloride or chloroform. The reaction proceeds via an electrophilic addition mechanism, where the bromine atoms add across the double bond of the cinnamate moiety, resulting in the formation of the dibromo derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where ethyl cinnamate and bromine are continuously fed into a reactor. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding ethyl cinnamate derivative by using reducing agents such as zinc and acetic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form ethyl cinnamate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Elimination: Strong bases like potassium hydroxide in ethanol.
Major Products Formed
Substitution: Formation of ethyl 2,3-dihydroxy-3-phenylpropanoate or ethyl 2,3-diamino-3-phenylpropanoate.
Reduction: Formation of ethyl cinnamate.
Elimination: Formation of ethyl cinnamate.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ester group can also undergo hydrolysis, releasing the active cinnamic acid derivative, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cinnamate: The parent compound without bromine substitution.
Ethyl 2,3-dibromo-3-phenylpropanoate: A similar compound with a different substitution pattern.
Ethyl 3-phenyl-2-propenoate: Another derivative of cinnamic acid with different functional groups.
Uniqueness
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66344-85-2 |
|---|---|
Molekularformel |
C11H10Br2O2 |
Molekulargewicht |
334.00 g/mol |
IUPAC-Name |
ethyl 2,3-dibromo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H10Br2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XPLQEQKDKSAPAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


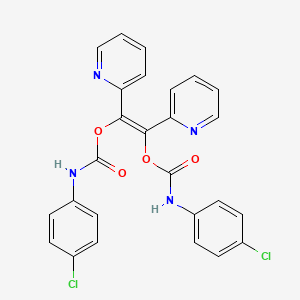
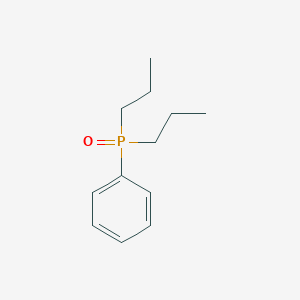
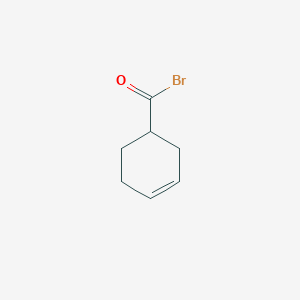
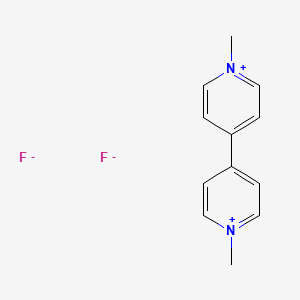

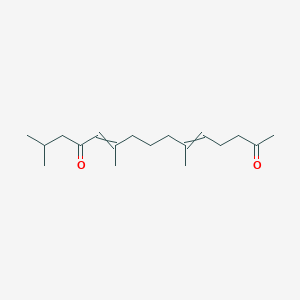
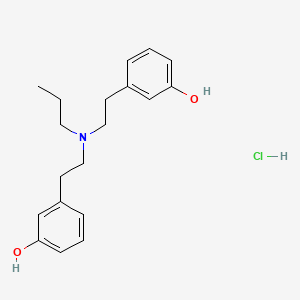
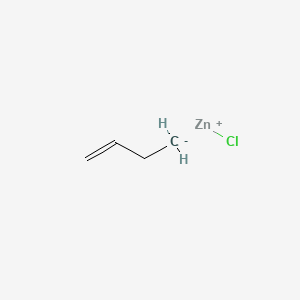
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
